molecular formula C13H8F2O3 B1670566 Diflunisal CAS No. 22494-42-4

Diflunisal

Numéro de catalogue B1670566
Numéro CAS: 22494-42-4
Poids moléculaire: 250.2 g/mol
Clé InChI: HUPFGZXOMWLGNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis (e.g., osteoarthritis and rheumatoid arthritis), including inflammation, swelling, stiffness, and joint pain .


Molecular Structure Analysis

Diflunisal is a difluorophenyl derivative of salicylic acid . It is a stable, white, crystalline compound with a melting point of 211° to 213°C. It is practically insoluble in water at neutral or acidic pH. Because it is an organic acid, it dissolves readily in dilute alkali to give a moderately stable solution at room temperature .


Chemical Reactions Analysis

Diflunisal has been used in the synthesis of biaryl analogs via a Suzuki–Miyaura cross-coupling reaction using Pd (OH)2 as a catalyst at a temperature of 65 °C .


Physical And Chemical Properties Analysis

Diflunisal has a molecular formula of C13H8F2O3 and a molecular weight of 250.20 g/mol . It is a stable, white, crystalline compound with a melting point of 211° to 213°C. It is practically insoluble in water at neutral or acidic pH .

Applications De Recherche Scientifique

Polymorph Screening in Crystallography

Diflunisal has been utilized in the field of crystallography, specifically in polymorph screening. A study by Cross et al. (2003) combined crystal structure prediction and targeted experimental crystallization to investigate diflunisal, highlighting the insights offered by crystal structure prediction software and the limitations of current solution crystallization strategies. This research led to the discovery of four new crystal structures of diflunisal, including two solvates and two new polymorphs (Cross et al., 2003).

Pharmacology and Clinical Pharmacology

Diflunisal's pharmacology and clinical pharmacology have been extensively studied. Steelman, Cirillo, and Tempero (1978) reviewed studies on diflunisal, highlighting its improved therapeutic index compared to acetylsalicylic acid in both animals and humans. The pharmacokinetic data suggested that a twice-daily dosage regimen is adequate for therapeutic purposes. Diflunisal was found to inhibit prostaglandin E synthesis without significantly altering bleeding time or platelet aggregation at clinically effective doses (Steelman, Cirillo, & Tempero, 1978).

Applications in Amyloid Polyneuropathy

In the treatment of familial amyloid polyneuropathy (FAP), diflunisal has shown promising results. Takahashi et al. (2014) conducted a study evaluating the efficacy and safety of diflunisal in late-onset FAP patients in a Japanese endemic area. The study found that diflunisal was particularly effective for autonomic dysfunction in late-onset FAP with a TTR Val30Met mutation (Takahashi et al., 2014).

Transdermal Delivery Systems

Innovative approaches in drug delivery systems using diflunisal have been explored. Kaur, Goindi, and Katare (2016) developed diflunisal-loaded solid lipid nanoparticles (SLNs) for topical/dermal application. The study demonstrated significant efficacy in models of inflammation, suggesting potential use for local inflammatory conditions associated with arthritis (Kaur, Goindi, & Katare, 2016).

Pharmacokinetics and Drug Interaction Studies

Research on the pharmacokinetics and interactions of diflunisal has provided insights into its drug metabolism and interactions. Verbeeck, Boel, Buntinx, and De Schepper (1980) studied the binding of diflunisal to human serum albumin and human plasma, finding that diflunisal's plasma protein binding was impaired by salicylic acid and phenprocoumon. This study contributes to understanding the pharmacokinetics of diflunisal and its potential interactions with other medications (Verbeeck, Boel, Buntinx, & De Schepper, 1980).

Safety And Hazards

Diflunisal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFGZXOMWLGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022932
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues.
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diflunisal

CAS RN

22494-42-4
Record name Diflunisal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflunisal [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diflunisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflunisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUNISAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210-211, 210 - 221 °C
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The product of Step A above is suspended in 8.0 ml. of aqueous sodium hydroxide (5%) and refluxed for 30 minutes. The mixture is acidified with aqueous hydrochloric acid and extracted three times with 15.0 ml. of toluene. The combined toluene extracts are concentrated to afford 2.3 mmole of 5-(2,4-difluorophenyl)salicylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflunisal
Reactant of Route 2
Reactant of Route 2
Diflunisal
Reactant of Route 3
Reactant of Route 3
Diflunisal
Reactant of Route 4
Reactant of Route 4
Diflunisal
Reactant of Route 5
Reactant of Route 5
Diflunisal
Reactant of Route 6
Reactant of Route 6
Diflunisal

Citations

For This Compound
16,500
Citations
ML Cotton, RA Hux - Analytical profiles of drug substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of diflunisal. Diflunisal is a salicylate …
Number of citations: 39 www.sciencedirect.com
G Küçükgüzel, A Kocatepe, E De Clercq… - European journal of …, 2006 - Elsevier
… acid (Diflunisal) as a metabolite via hydrolytic route. 4-Thiazolidinones of diflunisal were … properties via its active metabolite, diflunisal against pain and inflammatory events due to the …
Number of citations: 445 www.sciencedirect.com
C Van Winzum, L Verhaest - Clinics in Rheumatic Diseases, 1979 - Elsevier
… In the standard carrageenan-induced foot oedema test, diflunisal was nine times as potent … , diflunisal retained its activity better than ASA did; this indicates that diflunisal has a longer …
Number of citations: 16 www.sciencedirect.com
…, JW Kelly, PJ Dyck, Diflunisal Trial Consortium - Jama, 2013 - jamanetwork.com
… diflunisal 250-mg tablets at the outset of the study; Bilcare Inc overencapsulated the diflunisal … Stability and dissolution profiles of the overencapsulated diflunisal tablets were generated …
Number of citations: 676 jamanetwork.com
RN Brogden, RC Heel, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… that of aspirin and diflunisal is effective when given twice daily. Diflunisal is not metabolised … In osteoarthritis, diflunisal appears comparable in efficacy to moderate doses of aspirin (2 to …
Number of citations: 98 link.springer.com
M Ibrahim, GR Saint Croix, S Lacy, M Fattouh… - Heart Failure …, 2022 - Springer
… -CM who received diflunisal as primary treatment … of diflunisal in cardiac manifestations of ATTR amyloidosis. We excluded studies which did not use diflunisal therapy or used diflunisal …
Number of citations: 16 link.springer.com
KF Tempero, VJ Cirillo, SL Steelman - British journal of clinical …, 1977 - ncbi.nlm.nih.gov
… to determine whether the diflunisal in the … diflunisal in various stages of renal failure and has demonstrated that as the creatinine clearance was reduced, the plasma half-life of diflunisal …
Number of citations: 120 www.ncbi.nlm.nih.gov
Y Wang, J Xue, Q Wang, S Jin, Z Zhang, Z Hong… - … Acta Part A: Molecular …, 2019 - Elsevier
In order to characterize molecular structure changes of drugs upon co-crystallization by means of spectroscopic techniques, vibrational spectra of solid-state diflunisal (DIF), …
Number of citations: 14 www.sciencedirect.com
Y Sekijima, MA Dendle, JW Kelly - Amyloid, 2006 - Taylor & Francis
… Diflunisal binding to the 99% unoccupied L-thyroxine binding sites in TTR also increases the tetramer dissociation barrier; hence, we investigated the feasibility of using diflunisal for the …
Number of citations: 287 www.tandfonline.com
SG Küçükgüzel, A Mazi, F Sahin, S Öztürk… - European journal of …, 2003 - Elsevier
… acid (diflunisal) (E), to metabolically decompose giving its parent drug. Diflunisal hydrazide–… properties via its active metabolite, Diflunisal against pain and inflammatory events due to …
Number of citations: 345 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.